

Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 2055041-17-1

This technical guide provides an in-depth overview of **Propargyl-PEG4-S-PEG4-Propargyl**, a homobifunctional linker widely utilized in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, applications, and relevant experimental protocols.

Core Properties and Specifications

Propargyl-PEG4-S-PEG4-Propargyl is a versatile crosslinking reagent characterized by two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The molecule incorporates two polyethylene glycol (PEG4) chains linked by a central sulfur atom, imparting hydrophilicity and flexibility.

Table 1: Physicochemical Properties of **Propargyl-PEG4-S-PEG4-Propargyl**



Property	Value	Source(s)
CAS Number	2055041-17-1	[1]
Molecular Formula	C22H38O8S	[1]
Molecular Weight	462.6 g/mol	[1]
Purity	Typically ≥95% - 98%	[1]
Appearance	Varies (often a liquid or oil)	[2]
Solubility	Soluble in DMSO.[3] The PEG chains enhance water solubility.[1]	[1][3]
Storage Conditions	Store at -20°C for long-term stability.[1]	[1]

Note: For detailed analytical data such as NMR and HPLC, it is recommended to consult the supplier's certificate of analysis.

Applications in Research and Development

The unique structure of **Propargyl-PEG4-S-PEG4-Propargyl** makes it a valuable tool in a variety of applications:

- Bioconjugation: The terminal alkyne groups readily react with azide-functionalized biomolecules (e.g., proteins, peptides, nucleic acids) via CuAAC to form stable triazole linkages. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.
- PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule serves as a flexible
 linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand,
 forming a PROTAC.[4][5] The PEG chains provide the necessary length and spatial
 orientation to facilitate the formation of a productive ternary complex, leading to the
 ubiquitination and subsequent degradation of the target protein.[6]



- Drug Delivery and Nanotechnology: The linker can be used to functionalize nanoparticles, liposomes, or other drug delivery systems, enabling the attachment of targeting ligands or therapeutic payloads.
- Materials Science: It can be employed in the synthesis of hydrogels and other polymers through click chemistry-based crosslinking.

Experimental Protocols

The following sections provide generalized protocols for the primary applications of **Propargyl-PEG4-S-PEG4-Propargyl**. Researchers should optimize these protocols for their specific substrates and experimental conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating **Propargyl-PEG4-S-PEG4-Propargyl** to an azide-containing molecule.

Materials:

- Propargyl-PEG4-S-PEG4-Propargyl
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassing equipment (e.g., nitrogen or argon gas)

Procedure:



- Preparation of Stock Solutions:
 - Dissolve Propargyl-PEG4-S-PEG4-Propargyl in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
 - Dissolve the azide-functionalized molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of CuSO4 in deionized water.
 - Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
 - Prepare a 10-100 mM stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO for TBTA).
- Reaction Setup:
 - In a reaction vessel, add the azide-functionalized molecule.
 - Add Propargyl-PEG4-S-PEG4-Propargyl. A slight molar excess (1.1-1.5 equivalents) of one of the components may be used to drive the reaction to completion.
 - Add the reaction buffer to achieve the desired final concentration.
 - If using a ligand, add the THPTA or TBTA stock solution (typically 0.1-1 equivalent relative to copper).
 - Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the CuSO4 stock solution (typically 0.01-0.1 equivalents).
 - Immediately add the freshly prepared sodium ascorbate stock solution (typically 0.1-1.0 equivalents).
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.



• Purification:

 Once the reaction is complete, the conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

PROTAC Synthesis

This protocol provides a conceptual workflow for the synthesis of a PROTAC using **Propargyl-PEG4-S-PEG4-Propargyl** as a linker. This typically involves a two-step sequential click chemistry approach.

Materials:

- Propargyl-PEG4-S-PEG4-Propargyl
- Azide-functionalized target protein ligand
- · Azide-functionalized E3 ligase ligand
- Reagents for CuAAC (as listed in section 3.1)

Procedure:

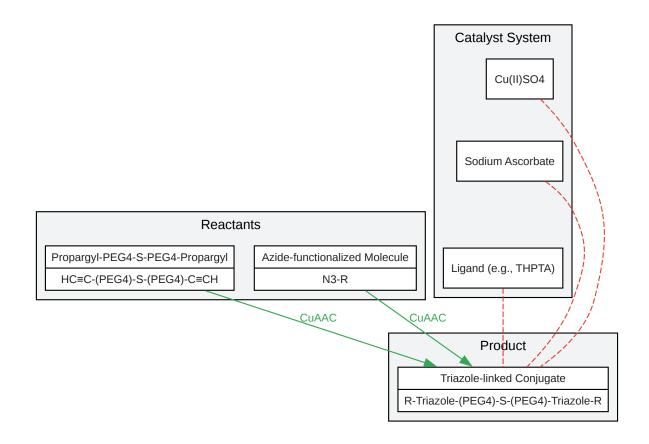
- First Click Reaction:
 - Perform a CuAAC reaction as described in section 3.1 to conjugate the azide-functionalized target protein ligand to one of the propargyl groups of Propargyl-PEG4-S-PEG4-Propargyl. It is crucial to use a sub-stoichiometric amount of the target protein ligand to favor the formation of the mono-conjugated product.
 - Purify the resulting mono-alkyne intermediate to remove unreacted starting materials and the di-conjugated side product.
- · Second Click Reaction:
 - Perform a second CuAAC reaction to conjugate the azide-functionalized E3 ligase ligand to the remaining propargyl group of the purified mono-alkyne intermediate.



- Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).
- Characterization:
 - Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, NMR, and HPLC.

Visualizations

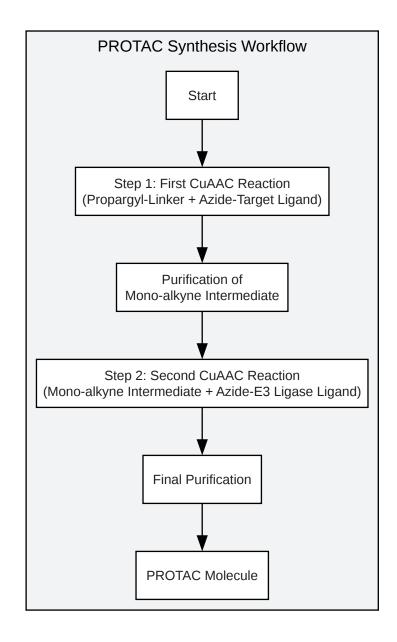
The following diagrams illustrate the key chemical transformations and workflows involving **Propargyl-PEG4-S-PEG4-Propargyl**.



Click to download full resolution via product page

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

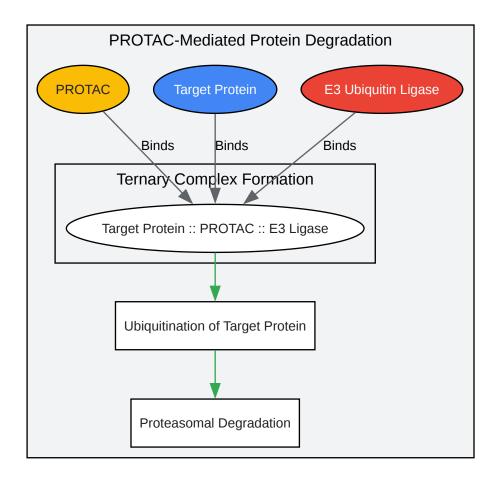




Click to download full resolution via product page

Caption: General workflow for the synthesis of a PROTAC.





Click to download full resolution via product page

Caption: Signaling pathway for PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Propargyl-PEG4-S-PEG4-propargyl, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Propargyl-PEG4-S-PEG4-propargyl Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]



- 5. Propargyl-PEG4-S-PEG4-propargyl-西安齐岳生物 [0qy.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106175#propargyl-peg4-s-peg4-propargyl-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com